N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Description
N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Heterocyclic Syntheses: Researchers have developed methods for synthesizing novel heterocyclic compounds involving thiadiazole derivatives. These methods leverage cascade reactions and carbodiimide condensation catalysis, providing efficient pathways to synthesize compounds with potential pharmaceutical applications (Yu et al., 2014); (Schmeyers & Kaupp, 2002).
Biological Applications
Insecticidal Assessment
Certain thiadiazole derivatives have been synthesized and tested for their insecticidal properties against specific pests, such as the cotton leafworm, indicating potential applications in agriculture (Fadda et al., 2017).
Antitumor Activity
Some compounds synthesized from thiadiazole and benzothiazole derivatives exhibit considerable antitumor activity against various cancer cell lines. This highlights their potential in developing new anticancer therapies (Yurttaş et al., 2015).
Pharmacological Potential
Cognitive-Enhancing Effects
Nootropic agents derived from similar structural classes have shown to influence the GABAergic system in the brain, suggesting applications in enhancing cognitive functions or treating neurological disorders (Watabe et al., 1993).
Analgesic and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of thiadiazole derivatives have indicated significant anti-inflammatory and analgesic activities, pointing to their potential as new therapeutic agents in managing pain and inflammation (Shkair et al., 2016).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22-16-10-5-6-11-17(16)27(24,25)21-19(22)26-12-18(23)20-15-9-7-8-13(2)14(15)3/h5-11H,4,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNXZIZSPMBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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